Brexpiprazole S-oxide
Description
Role as a Major Biotransformation Product of Brexpiprazole (B1667787)
Brexpiprazole S-oxide is the primary metabolite of brexpiprazole formed during the body's natural metabolic processes. nih.govglpbio.com Following administration, brexpiprazole undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govdrugbank.comtga.gov.auacs.orgfda.gov The chemical reaction responsible for the formation of this compound is S-oxidation. acs.orgnih.gov
In vivo and in vitro studies have consistently identified this compound (DM-3411) as a common and major metabolite in humans as well as in animal models such as rats and monkeys. bohrium.comtandfonline.comnih.govtandfonline.com After single and multiple doses of brexpiprazole, both the parent drug and this compound are the main drug-related substances found circulating in the bloodstream. drugbank.comtga.gov.aunih.gov
Table 1: Metabolic Profile of Brexpiprazole to this compound
| Parent Compound | Primary Metabolite | Key Metabolizing Enzymes | Metabolic Pathway |
|---|
Significance in Pharmacological and Metabolic Studies
The prominence of this compound in the systemic circulation makes it a key subject in pharmacokinetic studies. At steady-state, this metabolite accounts for a substantial portion of the total drug exposure in plasma, with its Area Under the Curve (AUC) representing 23.1% to 48% of the parent brexpiprazole exposure. drugbank.comtga.gov.aunih.govwvu.edu
Table 2: Pharmacokinetic and Activity Profile of this compound
| Compound | Plasma Exposure (AUC at Steady State) | Pharmacological Contribution |
|---|
Current Landscape of Academic Inquiry
The current academic focus on this compound is multifaceted. It is frequently used as a reference standard for the development and validation of analytical methods designed to quantify brexpiprazole and its metabolites in various biological matrices like plasma. lgcstandards.comsynzeal.comsynzeal.com
A significant area of research involves pharmacogenomics, specifically investigating how genetic variations in CYP450 enzymes impact the metabolism of brexpiprazole. acs.org Studies on different recombinant CYP3A4 variants, for example, aim to understand how individual genetic differences can alter the rate of formation of this compound, which can influence the systemic clearance and plasma levels of the parent drug. acs.org
Additionally, this compound is relevant in bioactivation research. The structure of brexpiprazole contains a thiophene (B33073) ring, which upon metabolism to a thiophene-S-oxide intermediate, has been studied for its potential to form reactive conjugates. nih.gov These lines of inquiry are essential for a complete characterization of the drug's metabolic profile. The deuterated form, this compound-d8, is also synthesized for use as an internal standard in mass spectrometry-based analytical studies. synzeal.cominvivochem.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[4-[4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXYAVCCLPIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191900-51-2 | |
| Record name | DM-3411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191900512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-3411 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N22UPQ09R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymatic Mechanisms
Formation of Brexpiprazole (B1667787) S-Oxide from Brexpiprazole
The metabolic conversion of brexpiprazole is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, in vitro and in vivo studies have identified CYP3A4 and CYP2D6 as the key enzymes responsible for its oxidative metabolism. europa.eudrugbank.comeuropa.euresearchgate.netnih.govtandfonline.comfda.gov
| Enzyme | Role in Brexpiprazole Metabolism | Primary Metabolite Formed | Reference |
|---|---|---|---|
| CYP3A4 | Major pathway for oxidative metabolism; primary catalyst for S-oxidation | Brexpiprazole S-oxide (DM-3411) | nih.goveuropa.eudrugbank.comeuropa.euresearchgate.netnih.govtandfonline.comfda.govmedchemexpress.comglpbio.cominvivochem.commedchemexpress.combohrium.com |
| CYP2D6 | Major pathway for oxidative metabolism | Contributes to the formation of various oxidative metabolites | nih.goveuropa.eudrugbank.comeuropa.euresearchgate.netnih.govtandfonline.comfda.gov |
In vitro metabolic studies using subcellular fractions have been instrumental in elucidating the formation of this compound. Incubations of brexpiprazole with human and rat liver microsomes, as well as rat liver S9 fractions, have consistently identified DM-3411 as a common and major metabolite. nih.govresearchgate.netresearchgate.netnih.govtandfonline.combohrium.com
In studies using human liver microsomes, DM-3411 was a primary product, confirming the significant role of hepatic enzymes in its formation. nih.govresearchgate.netbohrium.com The use of recombinant human CYP450 enzymes further pinpointed CYP3A4 and CYP2D6 as the main contributors to brexpiprazole's metabolism. europa.eufda.gov These in vitro systems provide a controlled environment to study the specific enzymatic reactions and metabolic pathways without the complexities of a whole organism. nih.govresearchgate.net
In vivo studies in various preclinical species have confirmed that the metabolic profile of brexpiprazole is comparable to that observed in humans, with this compound (DM-3411) being a consistently identified major metabolite. nih.govtandfonline.com
Pharmacokinetic investigations in rats and monkeys following administration of radiolabeled brexpiprazole showed that unchanged brexpiprazole and the DM-3411 metabolite were the main drug-related components detected in plasma. nih.govtandfonline.combohrium.com Specifically, in male Sprague-Dawley rats administered a 50 mg/kg dose, various metabolites, including the S-oxide form, were confirmed in plasma, urine, and feces. nih.govresearchgate.net The consistent finding of DM-3411 across different species and between in vitro and in vivo models underscores its importance as a primary metabolite of brexpiprazole. nih.govtandfonline.combohrium.com
| Preclinical Species | Study Type | Key Finding | Reference |
|---|---|---|---|
| Rat | In Vivo / In Vitro | DM-3411 identified as a common main metabolite in plasma, urine, feces, and liver S9 fractions. | nih.govresearchgate.netresearchgate.netnih.govtandfonline.combohrium.com |
| Monkey | In Vivo / In Vitro | DM-3411 identified as a common main metabolite in plasma and liver S9 fractions. | researchgate.netnih.govtandfonline.combohrium.com |
Subsequent Metabolic Transformations of this compound
Following its formation, this compound can undergo further metabolic changes through both oxidative and reductive reactions. These subsequent transformations contribute to the diversity of brexpiprazole-related metabolites.
This compound is susceptible to further oxidation. This can involve the formation of quinolinone N-oxides, where an oxygen atom is added to the nitrogen of the quinolinone ring system. Additionally, further oxidation can occur at other sites, potentially leading to the formation of other sulfoxide (B87167) metabolites. These oxidative reactions are part of the broader Phase I metabolic processes that aim to increase the polarity of the compound for easier excretion.
In addition to oxidation, this compound can also be a substrate for reductive metabolic pathways. These reactions can lead to the formation of dihydroquinolinone derivatives, which involves the reduction of the quinolinone core of the molecule. Such reductive processes represent another facet of the metabolic fate of this primary metabolite.
Identification of Downstream Metabolites (e.g., Brexpiprazole Metabolite M4)
Comprehensive metabolic studies on brexpiprazole have identified numerous downstream metabolites, indicating that the metabolic cascade does not terminate with the formation of this compound. Research has revealed that brexpiprazole undergoes extensive phase I and phase II metabolism. In total, as many as 16 distinct metabolites have been identified across in vitro and in vivo studies, showcasing a variety of metabolic transformations. nih.gov
These transformations include hydroxylation, N-dealkylation, glucuronidation, N-oxidation, dioxidation, and oxidative deamination. nih.govresearchgate.net The presence of a thiophene (B33073) ring in the brexpiprazole structure is a key site for metabolism. The bioactivation of brexpiprazole can occur through the formation of a thiophene-S-oxide intermediate, which can then be further processed. researchgate.net
Detailed analysis using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS/MS) has allowed for the characterization of these subsequent metabolic products. nih.govresearchgate.net For instance, studies designed to trap reactive intermediates have identified several glutathione (B108866) (GSH) and N-acetyl cysteine (NAC) conjugates. The formation of these adducts provides direct evidence of downstream metabolism from reactive intermediates. Specifically, two reactive metabolite conjugates, designated RM2 and RM5, have been shown to generate from a thiophene-S-oxide intermediate, confirming a pathway where this compound is not an end-product but a substrate for further reactions. researchgate.net
The table below summarizes the identified metabolic pathways for brexpiprazole, which would include the downstream processing of its S-oxide metabolite.
| Metabolic Pathway | Description | Citation |
| Phase I | ||
| S-Oxidation | Formation of the primary metabolite, this compound (DM-3411). | nih.govresearchgate.net |
| Hydroxylation | Addition of a hydroxyl group to the molecule. | nih.govresearchgate.net |
| N-Oxidation | Oxidation of a nitrogen atom. | nih.govresearchgate.net |
| Dioxidation | Addition of two oxygen atoms. | nih.govresearchgate.net |
| Oxidative Deamination | Removal of an amine group through an oxidative process. | nih.govresearchgate.net |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | nih.govresearchgate.net |
| Phase II | ||
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | nih.govresearchgate.net |
| Reactive Intermediates | ||
| Thiophene-S-oxide Conjugation | Formation of glutathione and N-acetyl cysteine adducts (e.g., RM2, RM5) from the S-oxide intermediate. | researchgate.net |
While specific metabolites like "Metabolite M4" are referenced in the context of detailed metabolic studies, the literature available in the public domain more broadly characterizes downstream products by their chemical modification or by designations used in specific research, such as "RM" for reactive metabolites. researchgate.net The generation of these varied structures underscores the complexity of the biotransformation of brexpiprazole and its primary metabolites.
Preclinical Pharmacological Characterization
Receptor Binding Profiles and Affinities
Detailed quantitative binding affinities (Ki values) for brexpiprazole (B1667787) S-oxide across a wide range of receptors are not extensively reported. The available information generally indicates a weaker interaction with key neurotransmitter receptors compared to the parent compound, brexpiprazole.
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
Specific Ki values for brexpiprazole S-oxide at serotonin receptors are not consistently available. However, functional assays have provided some insight into its activity. An FDA pharmacology review indicated that DM-3411 demonstrates weak affinity for the human serotonin transporter (SERT), showing 64% inhibition at a concentration of 1 µM.
Dopamine (B1211576) Receptor Interactions (e.g., D2, D2L, D3)
The affinity of this compound for dopamine D2 receptors is noted to be lower than that of brexpiprazole itself. bohrium.comresearchgate.net This suggests a reduced potential for direct dopaminergic modulation compared to the parent drug. Furthermore, studies in rats indicated that DM-3411 was not detected in the brain, even at high doses of brexpiprazole, which suggests poor penetration into the central nervous system. bohrium.comresearchgate.netdrugbank.com
Adrenergic Receptor Interactions (e.g., α1B/2C)
There is a lack of specific, publicly available data detailing the binding affinities of this compound for adrenergic receptors.
Comparison of Binding Characteristics with Brexpiprazole and Related Compounds
This compound is consistently described as having a pharmacological profile that is similar to, but less potent than, brexpiprazole. drugbank.com While brexpiprazole exhibits high, subnanomolar affinity for a range of serotonin, dopamine, and adrenergic receptors, its S-oxide metabolite does not appear to share this high-potency profile. This significant difference in potency is a key distinguishing feature between the two compounds.
| Compound | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) | D2 Affinity (Ki) |
|---|---|---|---|
| Brexpiprazole | 0.12 nM | 0.47 nM | 0.30 nM |
| This compound (DM-3411) | Data Not Available | Data Not Available | Lower than Brexpiprazole bohrium.comresearchgate.net |
Intrinsic Activity and Functional Modulation
The functional activity of this compound appears to be significantly attenuated compared to its parent compound.
Partial Agonist Activity (e.g., at 5-HT1A and D2 receptors)
Evidence suggests that this compound possesses some functional activity at the 5-HT1A receptor. According to an FDA pharmacology review, DM-3411 acts as a weak partial agonist at human 5-HT1A receptors, demonstrating 22% of the maximal stimulation at a concentration of 100 nM. drugbank.com Information regarding its intrinsic activity at dopamine D2 receptors is less specific, though its lower binding affinity suggests that any functional effect would be considerably weaker than that of brexpiprazole. bohrium.comresearchgate.net
| Compound | Receptor | Intrinsic Activity |
|---|---|---|
| Brexpiprazole | 5-HT1A | Partial Agonist |
| Brexpiprazole | D2 | Partial Agonist |
| This compound (DM-3411) | 5-HT1A | Weak Partial Agonist (22% stimulation at 100 nM) drugbank.com |
| This compound (DM-3411) | D2 | Data Not Available |
Antagonist Activity (e.g., at 5-HT2A receptors)
This compound demonstrates notable antagonist activity at serotonin 5-HT2A receptors, a key characteristic it shares with its parent compound, brexpiprazole. This antagonism is considered a significant contributor to the therapeutic effects of brexpiprazole. The affinity of this compound for the 5-HT2A receptor has been quantified with a Ki value of 0.47 nM. This potent antagonism at 5-HT2A receptors is a defining feature of its pharmacological signature.
| Receptor | Activity | Ki Value (nM) |
|---|---|---|
| 5-HT2A | Antagonist | 0.47 |
Investigation of Enzyme Inhibition Potential
The potential for this compound to inhibit various cytochrome P450 (CYP) enzymes has been a subject of in vitro investigation to understand its drug-drug interaction profile. Studies have shown that this compound, also known as DM-3411, exhibits inhibitory potential comparable to its parent compound, brexpiprazole, specifically for the CYP2D6 and CYP3A4 enzymes. nih.govmedchemexpress.com For context, brexpiprazole itself is considered a weak inhibitor of these enzymes, with IC50 values greater than 13 μmol/L. nih.govmedchemexpress.com This suggests that this compound is also a weak inhibitor of CYP2D6 and CYP3A4.
| Enzyme | Inhibitory Potential | Reported IC50/Ki Value |
|---|---|---|
| CYP2D6 | Comparable to Brexpiprazole (Weak) | IC50 >13 μmol/L (for Brexpiprazole) |
| CYP3A4 | Comparable to Brexpiprazole (Weak) | IC50 >13 μmol/L (for Brexpiprazole) |
Methodologies for In Vitro Pharmacological Assessment
The characterization of this compound's pharmacological activity relies on established in vitro methodologies that allow for precise measurement of its interactions with various molecular targets.
Radioligand Binding Assays using Recombinant Human Receptors
Radioligand binding assays are a cornerstone in determining the affinity of a compound for specific receptors. In the case of this compound, these assays are conducted using recombinant human receptors expressed in cell lines. This technique involves incubating the compound with cell membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to that receptor. By measuring the displacement of the radioligand by this compound, researchers can calculate its binding affinity (Ki value).
Cell-Based Functional Assays
Beyond simple binding affinity, cell-based functional assays are employed to determine the functional consequences of this compound binding to a receptor. These assays can differentiate between agonist, antagonist, and partial agonist activity. For instance, to assess its antagonist activity at 5-HT2A receptors, a cell line expressing this receptor is stimulated with a known 5-HT2A agonist in the presence and absence of this compound. A reduction in the agonist-induced response in the presence of this compound would confirm its antagonist properties.
Debates and Discrepancies in Pharmacological Activity Attribution
One area of debate revolves around the clinical relevance of the S-oxide metabolite. Some research suggests that DM-3411 has little to no contribution to the therapeutic effects of the parent drug. nmu.edu This is supported by findings that this compound is less potent than brexpiprazole and has a lower penetration of the central nervous system. nih.gov The affinity of DM-3411 for D2 receptors, for example, is lower than that of brexpiprazole. drugbank.com
Preclinical Pharmacokinetics and Disposition
Absorption, Distribution, and Elimination in Animal Models
Following the administration of brexpiprazole (B1667787) in animal models, Brexpiprazole S-oxide is readily formed and detected. It is a common major metabolite found in both animals and humans. drugbank.combohrium.com
Distribution: Studies involving radiolabeled brexpiprazole in rats and monkeys have shown that while the parent compound is widely distributed in body tissues, this compound is primarily found in the plasma. drugbank.comnih.gov Like its parent compound, which has serum protein binding of 99% or more in animals and humans, this compound is also highly protein-bound. drugbank.comnih.gov
Metabolism and Exposure: In preclinical species, this compound is the principal metabolite. nih.gov While pharmacokinetic parameters are often detailed for the parent drug, the exposure to the metabolite is significant. In clinical studies, the ratio of the area under the curve (AUC) of DM-3411 to that of brexpiprazole at steady state was found to range from 0.5 to 0.8, indicating substantial systemic presence. fda.gov
Elimination: The primary route of elimination for brexpiprazole and its metabolites in rats and monkeys is fecal excretion. researchgate.net After a single oral dose of radiolabeled brexpiprazole, a significant portion of the radioactivity is recovered in the feces. ajpp.in
Central Nervous System Penetration in Preclinical Species (e.g., Rat Brain)
A critical aspect of the preclinical profile of this compound is its limited ability to cross the blood-brain barrier. Multiple studies in preclinical species have confirmed that this compound is not detected in the brain. researchgate.netdrugbank.combohrium.com This lack of central nervous system (CNS) penetration indicates that the metabolite does not contribute to the pharmacological effects of brexpiprazole, which are mediated by the parent drug's action on dopamine (B1211576) and serotonin (B10506) receptors within the brain. drugbank.comnih.gov The affinity of DM-3411 for D2 receptors is also noted to be lower than that of brexpiprazole. drugbank.combohrium.com
Influence of Drug-Metabolizing Enzyme Activity on Systemic Exposure
The formation of this compound from brexpiprazole is catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and CYP2D6. researchgate.netdrugbank.comfda.gov Consequently, the activity of these enzymes directly dictates the systemic exposure of the metabolite.
CYP3A4 and CYP2D6 Activity: In vitro studies using liver S9 fractions from animals and humans identified CYP3A4 and CYP2D6 as the main enzymes involved in the S-oxidation of brexpiprazole to DM-3411. drugbank.combohrium.com
Genetic Variants and Drug Interactions: Research on genetic variants of CYP3A4 has demonstrated that different alleles can result in altered enzymatic activity, thereby changing the rate of DM-3411 formation. ajpp.in Similarly, the CYP2D6 polymorphism status (e.g., intermediate vs. extensive metabolizers) has been shown to affect the plasma concentrations of both brexpiprazole and DM-3411. fda.gov Furthermore, co-administration of brexpiprazole with inhibitors of these enzymes in preclinical models can alter its metabolism, thereby impacting the pharmacokinetic profile of this compound. ajpp.in
Quantitative Methodologies for Preclinical Pharmacokinetic Analysis
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Highly sensitive and specific bioanalytical methods have been developed for this purpose.
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the standard technique for the simultaneous quantification of brexpiprazole and this compound in plasma samples. fda.govajpp.in
Validated methods have been described with the following characteristics:
Sample Preparation: A common method for sample preparation is protein precipitation using acetonitrile. ajpp.in
Chromatographic Separation: Separation is typically achieved using a C18 column, such as an Acquity UPLC BEH C18 column. ajpp.in
Detection: Detection is performed with a triple quadrupole mass spectrometer operating in positive ion scanning mode. ajpp.in
Internal Standards: To ensure accuracy, stable isotope-labeled internal standards for the parent drug (e.g., brexpiprazole-d8) and analogs for the metabolite (e.g., OPC-14714 for DM-3411) are utilized. fda.gov
The table below summarizes the key parameters of a validated UPLC-MS/MS method for the quantification of this compound (DM-3411) in rat plasma. ajpp.in
| Parameter | Value |
|---|---|
| Analytical Technique | UPLC-MS/MS |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Sample Preparation | Protein Precipitation (Acetonitrile) |
| Linear Range | 0.5-100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (Intra- and Inter-day) | ≤11.5% |
| Accuracy (Intra- and Inter-day) | -10.6% to 12.3% |
| Recovery | >81.0% |
Population pharmacokinetic (PopPK) modeling is a powerful tool used in preclinical development to analyze sparse data (few samples per animal), characterize sources of variability, and improve the design of toxicology and efficacy studies. nih.gov This approach allows for the integration of data from different studies to build a more robust understanding of a compound's pharmacokinetic profile.
While PopPK modeling has been extensively applied to clinical data for brexpiprazole to support dose selection in specific populations, published preclinical PopPK models specifically detailing the pharmacokinetics of this compound in animal models were not identified in the reviewed literature. However, the application of such models is a standard industry practice to quantitatively describe the formation and elimination of major metabolites and to support interspecies scaling.
Chemical Synthesis and Reaction Mechanisms
Synthetic Methodologies for Brexpiprazole (B1667787) S-Oxide
The synthesis of Brexpiprazole S-oxide is predominantly achieved through the direct oxidation of its precursor, brexpiprazole. This approach leverages the inherent reactivity of the thioether group.
Precursor Chemistry and Reaction Pathways
The principal precursor for the synthesis of this compound is brexpiprazole itself. The key reaction pathway involves the selective oxidation of the sulfur atom in the benzo[b]thiophene ring system of brexpiprazole. In a biological context, this oxidation is primarily mediated by the cytochrome P450 enzyme CYP3A4. medchemexpress.commedchemexpress.com
For laboratory and potential industrial synthesis, this transformation can be accomplished using a variety of chemical oxidizing agents. The general reaction is the conversion of a thioether to a sulfoxide (B87167).
Table 1: Common Oxidizing Agents for Thioether to Sulfoxide Conversion
| Oxidizing Agent | Typical Reaction Conditions | Selectivity |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Varies, can be slow under physiological conditions | Can be selective for sulfoxide over sulfone with careful control |
| meta-Chloroperbenzoic Acid (m-CPBA) | Mild conditions, often in chlorinated solvents | Highly efficient and often selective for sulfoxide formation |
| Sodium Periodate (NaIO₄) | Aqueous or alcoholic solutions | Good selectivity for sulfoxide formation |
The reaction pathway involves the nucleophilic attack of the sulfur atom of the thioether on the electrophilic oxygen of the oxidizing agent. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.
Coupling Reactions and Functionalization
The synthesis of this compound itself does not typically involve coupling or functionalization reactions as it is a direct oxidation product of a pre-existing complex molecule. The intricate framework of brexpiprazole, which includes a piperazine ring linking the benzothiophene and quinolinone moieties, is assembled prior to the oxidation step. The synthesis of the brexpiprazole precursor involves key bond-forming steps, such as Buchwald-Hartwig amination and N-alkylation reactions, to construct the core structure. ias.ac.inias.ac.in
Strategies for Large-Scale Synthesis Optimization
While specific large-scale synthesis optimization strategies for this compound are not extensively documented in publicly available literature, general principles for the oxidation of thioethers can be applied. Key considerations for optimizing this process on a larger scale include:
Reagent Selection: Utilizing cost-effective, safe, and environmentally benign oxidizing agents is paramount. Hydrogen peroxide, for instance, is an attractive option as its byproduct is water.
Reaction Control: Precise control of stoichiometry, temperature, and reaction time is critical to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, allowing for milder reaction conditions and potentially reducing the amount of oxidizing agent required.
Work-up and Purification: Developing efficient extraction and crystallization procedures is essential for isolating the product in high purity and minimizing solvent waste.
Reactivity and Chemical Transformations of this compound
The sulfoxide group in this compound is the primary site of its characteristic chemical reactivity, enabling both further oxidation and reduction back to the thioether.
Oxidative Transformations (e.g., with Hydrogen Peroxide, m-Chloroperbenzoic Acid)
This compound can undergo further oxidation to form the corresponding sulfone. This transformation requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent compared to the initial thioether oxidation.
Table 2: Reagents for the Oxidation of Sulfoxides to Sulfones
| Oxidizing Agent | General Reactivity |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Can oxidize sulfoxides to sulfones, often requiring harsher conditions (e.g., higher temperature, acid catalysis) than for thioether oxidation. nih.gov |
| meta-Chloroperbenzoic Acid (m-CPBA) | A potent oxidizing agent capable of converting sulfoxides to sulfones, typically with an excess of the reagent. |
The oxidation of the sulfoxide to a sulfone involves the addition of a second oxygen atom to the sulfur, resulting in a higher oxidation state. This transformation further modifies the electronic properties of the benzothiophene ring system.
Reductive Transformations (e.g., with Sodium Borohydride, Lithium Aluminum Hydride)
The sulfoxide group in this compound can be reduced back to the original thioether (brexpiprazole). A variety of reducing agents can accomplish this deoxygenation.
Table 3: Common Reducing Agents for Sulfoxide to Thioether Conversion
| Reducing Agent | Typical Reaction Conditions |
|---|---|
| Sodium Borohydride (NaBH₄) with additives | Often used in combination with activating agents like iodine or triflic anhydride for efficient reduction. organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing sulfoxides, though its reactivity may lead to lack of selectivity with other functional groups present in a complex molecule. |
| Oxalyl Chloride/Ethyl Vinyl Ether | A milder method for the reduction of sulfoxides. mdpi.com |
The reduction of the sulfoxide is a deoxygenation process that restores the thioether functionality. The choice of reducing agent would depend on the desired selectivity and compatibility with other functional groups within the brexpiprazole molecule.
Advanced Analytical and Computational Research Methodologies
High-Resolution Chromatographic and Mass Spectrometric Techniques for Characterization
Advanced analytical chemistry plays a pivotal role in the identification and characterization of brexpiprazole (B1667787) S-oxide. Techniques combining high-resolution chromatography with mass spectrometry provide the sensitivity and specificity required for detailed analysis in complex biological matrices.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS)
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS) is a powerful tool for the comprehensive analysis of brexpiprazole and its metabolites, including the S-oxide derivative. nih.gov This technique offers high resolution and mass accuracy, enabling the precise identification and structural elucidation of various metabolites in both in vitro and in vivo samples. nih.govresearchgate.net
In studies involving the metabolic profiling of brexpiprazole, UHPLC/QTOF-MS/MS has been instrumental in identifying and characterizing a total of 16 metabolites. nih.govresearchgate.net The process involves separating the metabolites using UHPLC and then subjecting them to QTOF-MS/MS for mass analysis and fragmentation studies. This allows for the determination of the elemental composition and the proposal of structures for the detected metabolites. Brexpiprazole is metabolized through several pathways, including S-oxidation, hydroxylation, and N-dealkylation. nih.govresearchgate.net
Forced degradation studies also employ this technology to characterize degradation products (DPs) under various stress conditions such as hydrolysis, oxidation, and photolysis. nih.govcolab.ws In one such study, a C-18 column was used with a mobile phase consisting of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer in a gradient mode to separate the DPs. nih.govcolab.ws The subsequent analysis by QTOF-MS helped in identifying and postulating the degradation pathways. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another key analytical technique utilized for the quantification and identification of brexpiprazole and its metabolites. It is frequently used in pharmacokinetic studies and for the analysis of degradation products. bg.ac.rs For instance, LC-MS/MS methods have been developed and validated for the determination of brexpiprazole and its major metabolite in human plasma, which is crucial for clinical studies. bg.ac.rs
In stability-indicating assay methods, LC-MS is used to identify and characterize impurities that form under stress conditions. jocpr.com For example, under oxidative stress, brexpiprazole can form N-oxide impurities, which can be identified using LC-MS. bg.ac.rsjocpr.com The initial identification of the parent ion is typically achieved using LC-MS, followed by further structural elucidation. jocpr.com
In Silico Prediction of Metabolism and Structure-Activity Relationships
Computational approaches are increasingly used to predict the metabolic fate and biological activity of drug molecules, providing valuable insights early in the drug development process and complementing experimental data.
Computational Models for Site of Metabolism Prediction (e.g., Xenosite Web Predictor Model)
The Xenosite web predictor model is a computational tool used to predict the likely sites of metabolism on a drug molecule. nih.govresearchgate.net This in silico approach was employed to forecast the metabolic hotspots of brexpiprazole, providing a theoretical basis for the metabolites that might be formed. nih.govresearchgate.netresearchgate.net The model predicted potential atomic sites for metabolism, which were then verified through in vitro and in vivo experiments. nih.govresearchgate.net The Xenosite tool also predicted potential sites for reactive intermediate generation, which is important for understanding potential toxicities. researchgate.netnih.gov This predictive capability helps to guide the experimental design for metabolite identification studies. nih.gov
Predictive Algorithms for Receptor Interaction
Predictive algorithms and computational techniques are used to understand the interaction of brexpiprazole and its metabolites with various receptors. These methods can visualize receptor structures and detect biochemical changes, providing insights into the pharmacological actions of the compounds. cambridge.org Brexpiprazole S-oxide acts as a partial agonist at human 5-HT1A and dopamine (B1211576) D2L receptors and as an antagonist at 5-HT2A receptors. Computational modeling helps to rationalize these interactions at a molecular level.
Table of Receptor Binding Affinities (Ki values):
| Receptor | Ki (nM) |
| 5-HT1A | 0.12 |
| Dopamine D2 | 0.30 |
| 5-HT2A | 0.47 |
Structure Activity Relationship Sar and Metabolite Activity Investigations
Correlation Between S-Oxidation and Receptor Binding Affinity
The introduction of a sulfoxide (B87167) group to the brexpiprazole (B1667787) structure, forming brexpiprazole S-oxide, results in a pharmacological profile that is similar to the parent compound, though it is generally less potent. fda.gov Despite this, this compound retains a high affinity for key serotonin (B10506) and dopamine (B1211576) receptors that are central to its therapeutic effects.
Key Research Findings:
this compound demonstrates high affinity for the human 5-HT1A and dopamine D2L receptors, with Ki values of 0.12 nM and 0.30 nM, respectively.
It also acts as a potent antagonist at the 5-HT2A receptor, with a Ki value of 0.47 nM.
The S-oxidation does not significantly alter the high affinity for the 5-HT1A receptor when compared to brexpiprazole.
Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
|---|---|
| 5-HT1A | 0.12 |
| Dopamine D2L | 0.30 |
Influence of Metabolite Structure on Intrinsic Activity and Functional Selectivity
The structural modification of brexpiprazole to its S-oxide metabolite influences its functional activity at various receptors. This compound acts as a partial agonist at both the human 5-HT1A and dopamine D2L receptors. targetmol.com This partial agonism means it can modulate receptor activity, either stimulating it in a low-neurotransmitter environment or attenuating it when the natural ligand is in excess.
Functional Activity Profile:
5-HT1A and Dopamine D2L Receptors: Exhibits partial agonist activity.
5-HT2A Receptor: Functions as a full antagonist.
The intrinsic activity of brexpiprazole and its S-oxide metabolite at D2 receptors is lower than that of the earlier antipsychotic, aripiprazole.
Comparative Pharmacological Activity with Parent Brexpiprazole
Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | D2L | 5-HT2A |
|---|---|---|---|
| This compound | 0.12 | 0.30 | 0.47 |
Both brexpiprazole and its S-oxide metabolite exhibit strong 5-HT2A antagonism, a key feature of brexpiprazole's mechanism of action.
Exploration of Deuterated Analogs for Mechanistic Studies
Deuterated analogs of brexpiprazole and its metabolites, such as brexpiprazole-d8 and this compound-d8, are utilized in research to investigate metabolic stability and receptor interactions. medchemexpress.com These isotopically labeled compounds serve as internal standards for quantification in mass spectrometry-based assays, allowing for precise measurement of the parent drug and its metabolites in biological samples. caymanchem.com The use of deuterated analogs is a valuable tool in pharmacokinetic studies and for elucidating the metabolic pathways of brexpiprazole. medchemexpress.com
Table of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| Aripiprazole | |
| Brexpiprazole | OPC-34712 |
| This compound | DM-3411 |
| Brexpiprazole-d8 |
Q & A
Q. What are the primary pharmacological targets of Brexpiprazole S-oxide, and how do its binding affinities compare to its parent compound, Brexpiprazole?
this compound acts as a partial agonist at human 5-HT1A and dopamine D2L receptors, with Ki values of 0.12 nM and 0.3 nM, respectively. It also antagonizes 5-HT2A receptors (Ki = 0.47 nM), mirroring Brexpiprazole’s profile but with subtle differences in metabolite-specific activity . Methodologically, these values are typically determined via radioligand binding assays using transfected cell lines expressing human receptors. Researchers should validate binding kinetics under standardized conditions (e.g., pH, temperature) to ensure reproducibility.
Q. How does the metabolic pathway of this compound influence its pharmacokinetic and pharmacodynamic properties?
this compound is a primary metabolite of Brexpiprazole, formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation. Its stability and half-life in vivo depend on hepatic enzyme activity and drug-drug interactions. Researchers should use LC-MS/MS to quantify plasma concentrations in preclinical models, correlating metabolite levels with behavioral or electrophysiological outcomes .
Q. What are the recommended storage and handling protocols for this compound to ensure chemical stability in laboratory settings?
While specific stability data for this compound are limited, general best practices for sensitive compounds apply: store lyophilized powder at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles, and validate purity via HPLC before experimental use .
Advanced Research Questions
Q. How should researchers design longitudinal studies to assess the chronic effects of this compound on 5-HT1A receptor adaptation?
A 14-day administration model in rodents, as described in preclinical studies, can evaluate receptor desensitization. Key steps include:
- Daily dosing (e.g., 2 mg/kg, oral) with vehicle controls.
- In vivo electrophysiology in hippocampal CA3 pyramidal neurons to measure firing rate changes post-WAY 100.635 (5-HT1A antagonist) administration.
- Statistical analysis via repeated-measures ANOVA to compare acute vs. chronic effects, with Bonferroni correction for multiple comparisons .
Q. What methodological approaches reconcile in vitro binding data with in vivo efficacy for this compound?
Discrepancies between high receptor affinity (in vitro) and delayed clinical effects (in vivo) may arise from metabolite accumulation or downstream signaling modulation. Researchers should:
- Conduct microdialysis in prefrontal cortex to measure extracellular dopamine/5-HT levels.
- Pair behavioral assays (e.g., forced swim test) with pharmacokinetic profiling to link metabolite concentrations to therapeutic outcomes .
Q. How can researchers address contradictions in dose-response relationships between preclinical and clinical studies of this compound?
Preclinical models often use higher doses (mg/kg) than human equivalents. To bridge this gap:
- Perform allometric scaling to estimate human-equivalent doses.
- Use translational biomarkers (e.g., fMRI for receptor occupancy) in phase I trials.
- Analyze clinical trial data (e.g., relapse prevention studies) with Cox proportional hazards models to validate preclinical findings .
Q. What strategies optimize experimental design for studying this compound’s role in polypharmacy scenarios (e.g., CYP3A4 inhibitors/inducers)?
- Co-administer ketoconazole (CYP3A4 inhibitor) or rifampicin (inducer) in rodent models to simulate drug interactions.
- Monitor metabolite plasma levels and receptor occupancy via PET imaging.
- Apply population pharmacokinetic modeling to predict dose adjustments in diverse patient cohorts .
Methodological Considerations
- Data Analysis : Use two-way ANOVA for studies with multiple variables (e.g., dose × time) and Kaplan-Meier survival analysis for relapse prevention endpoints .
- Contradiction Resolution : Apply sensitivity analyses to outlier data and meta-analytical frameworks to harmonize cross-study variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
